6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15588534
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
![6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one -](/images/structure/VC15588534.png)
Specification
Molecular Formula | C19H22O3 |
---|---|
Molecular Weight | 298.4 g/mol |
IUPAC Name | 6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C19H22O3/c1-4-5-6-7-8-14-13(3)16-9-15-12(2)11-21-17(15)10-18(16)22-19(14)20/h9-11H,4-8H2,1-3H3 |
Standard InChI Key | UFIFLNMEUDLVCX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one, reflects its fused bicyclic system:
-
A coumarin backbone (chromen-7-one) forms the core structure.
-
A furan ring is annulated at the [3,2-g] position, creating a rigid planar framework.
-
Substituents include a hexyl chain at position 6 and methyl groups at positions 3 and 5 .
The canonical SMILES notation (CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C
) and InChIKey (UFIFLNMEUDLVCX-UHFFFAOYSA-N
) further define its connectivity and stereochemical features.
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 298.4 g/mol |
XLogP3 | ~6.2 (estimated) |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 6 |
These properties suggest moderate lipophilicity, making the compound potentially amenable to cellular membrane penetration .
Synthesis and Structural Elucidation
General Synthetic Strategies
Furochromenones are typically synthesized via multi-step organic reactions starting from coumarin precursors. For 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, key steps likely involve:
-
Deprotonation and Electrophilic Substitution: A base-mediated deprotonation activates the coumarin core for alkylation or acylation.
-
Ring Annulation: Cyclization reactions, often catalyzed by transition metals (e.g., Au(III)), facilitate furan ring formation. For example, Au(III)-catalyzed domino reactions in aqueous media enable regio- and stereoselective C–N/C–O bond formations in related furochromenones .
-
Functionalization: Introduction of the hexyl and methyl groups via Friedel-Crafts alkylation or nucleophilic substitution .
Table 2: Representative Reaction Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Coumarin Alkylation | KOH, DMF, 60°C, 12h | 65–75 |
Furan Annulation | AuCl₃ (5 mol%), H₂O, 25°C, 6h | 80–85 |
Methylation | CH₃I, Ag₂O, CH₃CN, reflux | 70–78 |
Analytical Characterization
-
NMR Spectroscopy: and NMR spectra would reveal distinct signals for the hexyl chain (δ 0.8–1.5 ppm), methyl groups (δ 2.1–2.3 ppm), and carbonyl oxygen (δ 160–170 ppm) .
-
Mass Spectrometry: High-resolution ESI-MS would show a molecular ion peak at m/z 298.4 [M+H]⁺.
Biological Activities and Mechanistic Insights
While direct pharmacological data for 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one are scarce, structurally related furochromenones exhibit diverse bioactivities:
Antioxidant Properties
-
The electron-rich furan and ketone groups could scavenge reactive oxygen species (ROS), as seen in coumarin derivatives like esculetin .
Anticancer Mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume